molecular formula C25H27FN6O3S B2806620 1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-34-2

1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2806620
CAS RN: 1111197-34-2
M. Wt: 510.59
InChI Key:
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Description

The compound “1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines . These compounds are known for their versatile biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . The specific synthesis process for this compound is not available in the retrieved data.


Chemical Reactions Analysis

Compounds of the [1,2,4]triazolo[4,3-a]quinazoline class have been found to intercalate DNA . This means they can insert themselves between the base pairs in the DNA double helix, which can influence the DNA’s function. This property is often utilized in the design of anticancer agents .

Scientific Research Applications

Future Directions

The [1,2,4]triazolo[4,3-a]quinazoline class of compounds has significant potential in drug discovery and medicinal chemistry . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the biological activities of this compound and its derivatives . This could lead to the development of more potent therapeutic agents.

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

It’s known that many triazole derivatives exhibit their biological activities by binding with a variety of enzymes and receptors . This compound, with its [1,2,4]triazolo[4,3-a]quinazoline structure, might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that many triazole derivatives can affect various biochemical pathways due to their ability to bind with different enzymes and receptors . Therefore, it’s plausible that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

It’s known that the bioavailability of many triazole derivatives can be influenced by various factors such as their chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

It’s known that many triazole derivatives can exhibit various biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects . Therefore, it’s plausible that this compound may also exhibit similar effects.

Action Environment

It’s known that the biological activity of many triazole derivatives can be influenced by various environmental factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O3S/c1-14(2)12-31-23(35)19-10-5-16(22(34)27-15(3)4)11-20(19)32-24(31)29-30-25(32)36-13-21(33)28-18-8-6-17(26)7-9-18/h5-11,14-15H,12-13H2,1-4H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHCHZXBIGOERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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